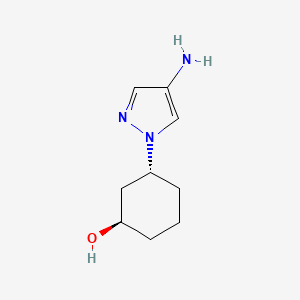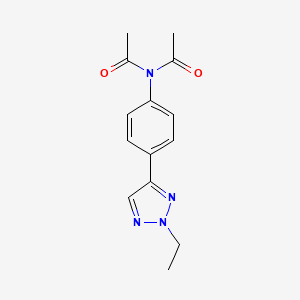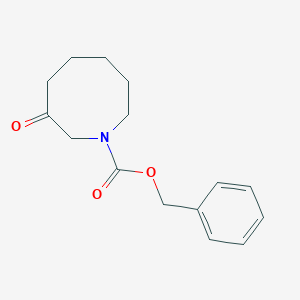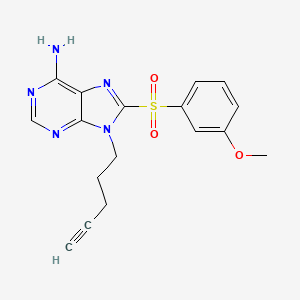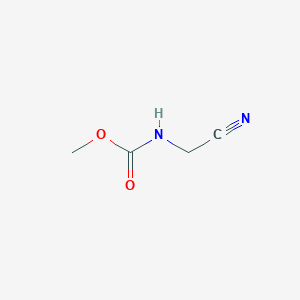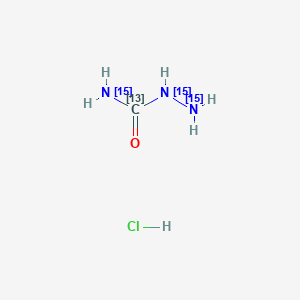
Semicarbazide hydrochloride-13C,15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Semicarbazide hydrochloride-13C,15N3 is an isotopically labeled compound used primarily in scientific research. It is a derivative of semicarbazide hydrochloride, where the carbon and nitrogen atoms are replaced with their isotopes, 13C and 15N, respectively. This labeling allows for more precise tracking and analysis in various experimental settings, particularly in studies involving metabolic pathways and drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of semicarbazide hydrochloride-13C,15N3 involves a multi-step synthesis process. One common method includes the reaction of urea labeled with 15N with sodium hypochlorite and sodium hydroxide. The resulting solution is then mixed with urea labeled with 13C and 15N, followed by concentration, dehydration, and pH adjustment. The final product is obtained through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with stringent quality control measures to maintain the isotopic labeling’s integrity .
Chemical Reactions Analysis
Types of Reactions
Semicarbazide hydrochloride-13C,15N3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in substitution reactions, particularly with carbonyl compounds to form semicarbazones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reactions with aldehydes and ketones typically occur under mild acidic or neutral conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Hydrazine derivatives.
Substitution: Semicarbazones, which are often used for further chemical analysis.
Scientific Research Applications
Semicarbazide hydrochloride-13C,15N3 has a wide range of applications in scientific research:
Biology: Employed in metabolic studies to trace the pathways and interactions of nitrogen-containing compounds.
Medicine: Utilized in drug development and pharmacokinetics to study the metabolism and excretion of drugs.
Mechanism of Action
The mechanism of action of semicarbazide hydrochloride-13C,15N3 involves its interaction with various molecular targets. It can bind to cytosine residues in RNA and DNA, affecting their function. This binding can lead to the inhibition of specific enzymes and metabolic pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Semicarbazide: The parent compound, used in similar applications but without isotopic labeling.
Thiosemicarbazide: A sulfur-containing analog with different reactivity and applications.
Carbohydrazide: Another derivative with distinct chemical properties and uses.
Uniqueness
Semicarbazide hydrochloride-13C,15N3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various experimental settings. This makes it particularly valuable in studies requiring detailed metabolic and pharmacokinetic data .
Properties
Molecular Formula |
CH6ClN3O |
|---|---|
Molecular Weight |
115.50 g/mol |
IUPAC Name |
(15N)azanyl(13C)urea;hydrochloride |
InChI |
InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i1+1,2+1,3+1,4+1; |
InChI Key |
XHQYBDSXTDXSHY-UJNKEPEOSA-N |
Isomeric SMILES |
[13C](=O)([15NH2])[15NH][15NH2].Cl |
Canonical SMILES |
C(=O)(N)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


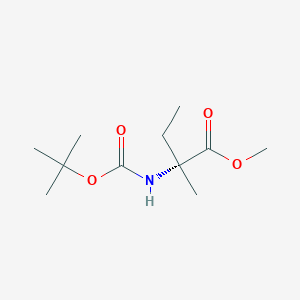
![2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12935085.png)

![1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12935102.png)

